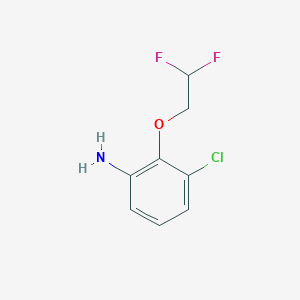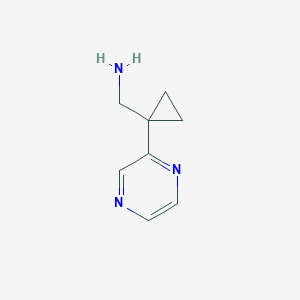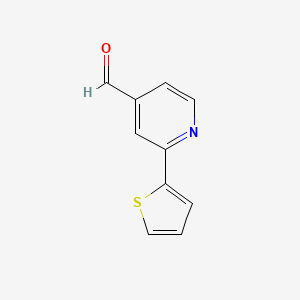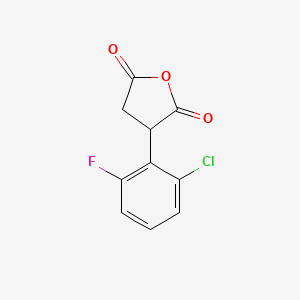
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Applications
Triazole-based Scaffolds for Biologically Active Compounds : The chemistry of triazole compounds, including derivatives of 4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid, has been instrumental in creating peptidomimetics or biologically active compounds. A study by Ferrini et al. (2015) highlights the synthesis of triazole-containing dipeptides and HSP90 inhibitors using a ruthenium-catalyzed cycloaddition, emphasizing the versatility of triazole chemistry in medicinal chemistry and drug design Ferrini et al., 2015.
Antifungal Activity of Triorganotin Derivatives : Li et al. (2010) explored the synthesis of triorganotin (4H-1,2,4-triazol-4-yl)benzoates, showing how derivatives of triazole carboxylic acids, including those related to this compound, exhibit good antifungal activities against various pathogens. This research underlines the potential of triazole derivatives in developing new antifungal agents Li et al., 2010.
Surface Modification for Anticorrosion and Antibacterial Properties : A study by Li et al. (2019) demonstrates the modification of copper substrates with a triazole film prepared from 1-(p-tolylthio)-1H-1,2,3-triazole-4-carboxylic acid. The modified surfaces exhibit enhanced hydrophobicity, antibacterial activity, and anticorrosion ability, showcasing the potential of triazole derivatives in material science and surface engineering Li et al., 2019.
Bioactive Molecule Development
Antimicrobial Agents : Research by Pokhodylo et al. (2021) highlights the synthesis of novel 1H-1,2,3-triazole-4-carboxamides, including derivatives potentially related to this compound, exhibiting moderate to good antimicrobial activities against primary pathogens. This study exemplifies the role of triazole derivatives in developing new antimicrobial agents Pokhodylo et al., 2021.
Synthetic Strategies for Heterocyclic Compounds : Altowyan et al. (2023) focused on synthesizing indolyl-triazolo-thiadiazole heterocyclic ring systems from 4-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione and aromatic carboxylic acid derivatives. This research illustrates the synthetic versatility of triazole and its derivatives in constructing complex heterocyclic systems with potential bioactivity Altowyan et al., 2023.
Mechanism of Action
Target of Action
Compounds containing a triazole ring, such as “4-(p-tolyl)-1H-1,2,3-triazole-5-carboxylic acid” or “5-(4-methylphenyl)-2H-triazole-4-carboxylic acid”, are often used in medicinal chemistry due to their ability to bind to various biological targets. They can interact with enzymes, receptors, and other proteins, influencing their function .
Mode of Action
The mode of action of these compounds can vary greatly depending on their specific structure and the biological target they interact with. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of these compounds. As they can interact with a wide range of proteins, they could potentially influence numerous biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds would depend on their specific chemical structure. Factors such as their size, charge, lipophilicity, and the presence of functional groups can influence their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of these compounds would depend on their specific targets and mode of action. They could potentially influence cell signaling, enzyme activity, gene expression, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Properties
IUPAC Name |
5-(4-methylphenyl)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-2-4-7(5-3-6)8-9(10(14)15)12-13-11-8/h2-5H,1H3,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBZIDCJFKBIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1457529.png)

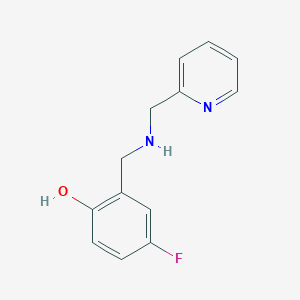
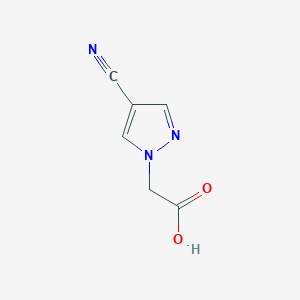
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)

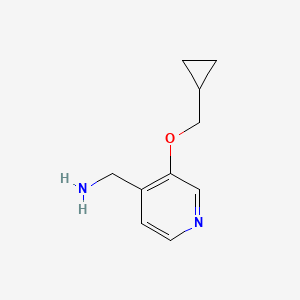
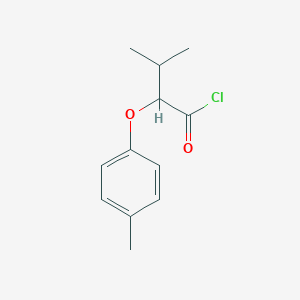
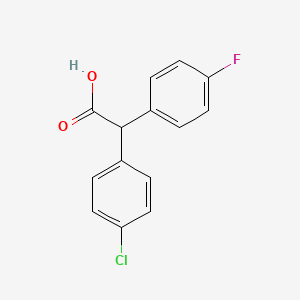
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)
